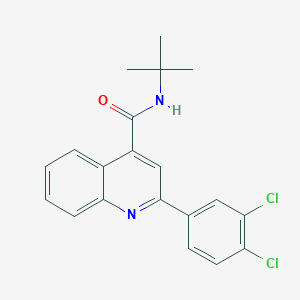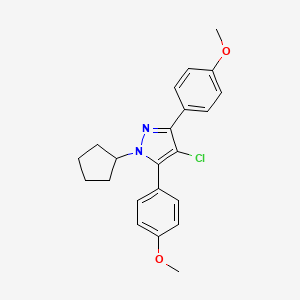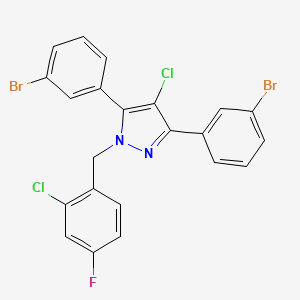![molecular formula C18H18F3N5 B14927284 4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927284.png)
4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, as well as a pyrazole ring substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The pyrazole ring is then synthesized separately and coupled with the pyrimidine ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
化学反应分析
Types of Reactions
N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine or pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
科学研究应用
N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: It is utilized in the synthesis of other complex organic molecules and as a precursor in the production of agrochemicals and dyes.
作用机制
The mechanism of action of N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
- N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine
Uniqueness
N-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the specific substitution pattern on the pyrazole ring provides opportunities for further functionalization and optimization in various applications.
属性
分子式 |
C18H18F3N5 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-11-14(12(2)26(3)25-11)10-22-17-23-15(13-7-5-4-6-8-13)9-16(24-17)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23,24) |
InChI 键 |
BNDVSVXRRIFUOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927225.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927228.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927231.png)
![1-benzyl-6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927238.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927243.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927257.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927270.png)



![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
![1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927299.png)
![4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14927305.png)
